molecular formula C10H17NO4 B7587598 4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid

4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid

Cat. No. B7587598
M. Wt: 215.25 g/mol
InChI Key: OGWRBOFZBJRECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid, also known as MAC, is a cyclic amino acid derivative that has been widely used in scientific research due to its unique properties. MAC is a white crystalline powder that is soluble in water and is commonly used as a building block for the synthesis of various peptides and proteins.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid is not fully understood. However, it is believed to act as a nucleophile, which can react with electrophilic groups in peptides and proteins. This reaction can lead to the formation of stable covalent bonds, which can enhance the stability and activity of the peptides and proteins.
Biochemical and Physiological Effects:
4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the stability and activity of peptides and proteins, which could have potential applications in drug discovery and development. 4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid has also been shown to enhance the solubility of peptides and proteins, which could improve their bioavailability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid in lab experiments is its ability to enhance the stability and activity of peptides and proteins. This can lead to more reliable and reproducible results in experiments. However, one limitation of using 4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid is its potential toxicity, which could affect the results of experiments.

Future Directions

There are several future directions for the use of 4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid in scientific research. One potential direction is the development of 4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid-based peptides and proteins for use in drug discovery and development. Another potential direction is the use of 4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid in the synthesis of cyclic peptides with enhanced biological activity and stability. Additionally, the potential use of 4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid in the development of targeted cancer therapies is an area of ongoing research.

Synthesis Methods

The synthesis of 4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid can be achieved through several methods, including the reaction of cyclohexanone with hydroxylamine, followed by the reaction of the resulting oxime with methoxyacetyl chloride. Another method involves the reaction of cyclohexanone with hydroxylamine, followed by the reaction of the resulting oxime with methoxyacetic acid.

Scientific Research Applications

4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various peptides and proteins. It has been used in the synthesis of cyclic peptides, which have been shown to exhibit enhanced biological activity and stability compared to linear peptides. 4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid has also been used in the synthesis of peptides that can selectively target cancer cells, which could have potential applications in cancer therapy.

properties

IUPAC Name

4-[(2-methoxyacetyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-15-6-9(12)11-8-4-2-7(3-5-8)10(13)14/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWRBOFZBJRECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid

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